PD 160170

Beschreibung

Eigenschaften

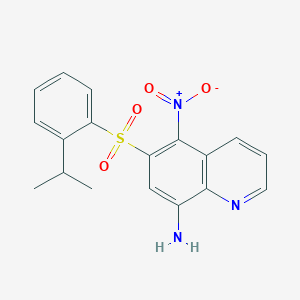

IUPAC Name |

5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-11(2)12-6-3-4-8-15(12)26(24,25)16-10-14(19)17-13(7-5-9-20-17)18(16)21(22)23/h3-11H,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVNGBZROXQYQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)C2=C(C3=C(C(=C2)N)N=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431337 |

Source

|

| Record name | 5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181468-88-2 |

Source

|

| Record name | 5-nitro-6-(2-propan-2-ylphenyl)sulfonylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[[2-(1-Methylethyl)phenyl]sulfonyl]-5-nitro-8-quinolinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ34MN6NT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mechanism of CA-170: A Technical Guide to a First-in-Class Oral Immune Checkpoint Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CA-170, an investigational, orally bioavailable small molecule designed to modulate the immune system for the treatment of cancer. Developed by Aurigene Discovery Technologies and Curis, Inc., CA-170 has been a subject of significant interest and scientific debate within the oncology research community. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of CA-170's molecular interactions, functional effects, and the preclinical data supporting its development.

Core Mechanism of Action: A Tale of Two Checkpoints and a Controversial Interaction

CA-170 is designed as a dual antagonist of two critical immune checkpoint proteins: Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] These proteins, often overexpressed by tumor cells and suppressive immune cells in the tumor microenvironment, play a pivotal role in dampening the anti-tumor immune response. By inhibiting these pathways, CA-170 aims to restore the activity of tumor-infiltrating T-lymphocytes, leading to enhanced tumor cell killing.[1][4]

A significant point of discussion surrounds the precise molecular interaction of CA-170 with PD-L1. While initial reports and descriptions positioned CA-170 as a direct inhibitor of the PD-1/PD-L1 interaction, subsequent independent studies have presented conflicting evidence.[1][5] Rigorous biophysical assays, including Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF), failed to demonstrate direct binding of CA-170 to recombinant human or mouse PD-L1.[1][5]

To reconcile these findings with the observed biological activity, an alternative "defective ternary complex" model has been proposed.[6] This hypothesis suggests that CA-170 may bind to PD-L1 within the cellular context, inducing a conformational change that disrupts downstream signaling upon PD-1 engagement, without physically preventing the formation of the PD-1:PD-L1 complex.[6] This nuanced mechanism underscores the complexity of small molecule interactions with cell surface proteins.

In contrast to the ambiguity with PD-L1, CA-170's antagonism of VISTA is a more clearly defined aspect of its mechanism.[3][7] VISTA, another member of the B7 family of immune regulatory proteins, acts as a potent suppressor of T-cell function through a distinct and non-redundant pathway to PD-1/PD-L1.[3] By targeting both pathways, CA-170 has the potential for a broader and more robust anti-tumor immune response.[3] It is important to note that CA-170 is not reported to have activity against other immune checkpoints such as TIM-3.

Quantitative Preclinical Data

The preclinical development of CA-170 has been supported by a range of in vitro and in vivo studies demonstrating its immunological activity and anti-tumor efficacy.

In Vitro Functional Activity

| Assay Type | Target Pathway | Effect | Potency (EC50/IC50) | Reference |

| T-cell Proliferation Rescue | PD-L1 | Reversal of PD-L1-mediated inhibition of T-cell proliferation | Not explicitly reported in nM, but demonstrated potent activity | [8] |

| IFN-γ Secretion Rescue | PD-L1 / VISTA | Restoration of IFN-γ secretion by T-cells suppressed by PD-L1 or VISTA | Not explicitly reported in nM, but demonstrated potent activity | [3][8] |

| HTRF Assay | PD-1/PD-L1 Interaction | No disruption of the PD-1:PD-L1 complex | No inhibitory activity observed | [1][5] |

| NMR Binding Assay | PD-L1 | No direct binding to recombinant PD-L1 | No binding detected | [1][5] |

In Vivo Anti-Tumor Efficacy

| Tumor Model | Mouse Strain | CA-170 Dosage | Tumor Growth Inhibition (TGI) | Reference |

| MC38 Colon Carcinoma | C57BL/6 | 10 mg/kg/day (oral) | 43% (p < 0.01) | [9] |

| B16F10 Melanoma (Metastasis) | Not Specified | Not Specified | Significant reduction in metastatic nodules | |

| CT26 Colon Carcinoma (in combo w/ cyclophosphamide) | BALB/c | 3 mg/kg/day & 10 mg/kg/day (oral) | Significant survival advantage (p < 0.01 & p < 0.001 respectively) | [9] |

Key Experimental Methodologies

The following sections provide an overview of the key experimental protocols employed in the characterization of CA-170.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

Objective: To determine if CA-170 can physically disrupt the interaction between PD-1 and PD-L1.

Protocol:

-

Recombinant human PD-1 and PD-L1 proteins are used. One protein is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

The labeled proteins are incubated together in a microplate to allow for complex formation.

-

Serial dilutions of CA-170 or a known inhibitor (positive control) are added to the wells.

-

The plate is incubated to allow for any potential disruption of the protein-protein interaction.

-

The plate is read on an HTRF-compatible reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores.

-

A high HTRF signal indicates proximity of the donor and acceptor (i.e., an intact PD-1:PD-L1 complex), while a low signal indicates disruption. The IC50 value is calculated from the dose-response curve. In the case of CA-170, no significant reduction in the HTRF signal was observed.[1][5]

T-Cell Proliferation Rescue Assay

Objective: To assess the ability of CA-170 to restore the proliferative capacity of T-cells that are being suppressed by PD-L1 or VISTA.

Protocol:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated.

-

T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

-

To model immune suppression, recombinant PD-L1 or VISTA protein is added to the cell culture.

-

CA-170 is added at various concentrations to test its ability to rescue T-cell proliferation in the presence of the inhibitory checkpoint proteins.

-

Cell proliferation is measured after a set incubation period (e.g., 72 hours) using methods such as [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).

-

An increase in T-cell proliferation in the presence of CA-170, compared to the suppressed control, indicates functional antagonism of the checkpoint pathway.

In Vivo Syngeneic Mouse Tumor Models

Objective: To evaluate the anti-tumor efficacy of orally administered CA-170 in an immunocompetent setting.

Protocol:

-

A suitable mouse strain (e.g., C57BL/6 for MC38 tumors) is selected.

-

A suspension of murine tumor cells (e.g., MC38 colon carcinoma) is injected subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

CA-170 is administered orally, typically on a daily schedule, at a predetermined dose. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or flow cytometry of tumor-infiltrating lymphocytes.

-

The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Visualizing the Mechanism and Experimental Design

Signaling Pathway of CA-170

Caption: Proposed mechanism of action for CA-170.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Conclusion

CA-170 represents a novel approach to cancer immunotherapy as an orally administered dual inhibitor of PD-L1 and VISTA. The controversy surrounding its direct interaction with PD-L1 highlights the complexities of small molecule drug development in the field of immuno-oncology and underscores the importance of employing a multifaceted experimental approach to elucidate the true mechanism of action. The proposed "defective ternary complex" model, if further validated, could open new avenues for the design of non-antibody-based immune checkpoint modulators. Preclinical data robustly supports the functional consequences of CA-170 administration, demonstrating the restoration of T-cell activity and significant anti-tumor efficacy in vivo. Ongoing and future clinical studies will be critical in determining the therapeutic potential of CA-170 in patients with advanced cancers.

References

- 1. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. curis.com [curis.com]

- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of CA-170: An In-Depth Technical Guide for Oncology Researchers

An Orally Bioavailable Small Molecule Targeting Immune Checkpoints PD-L1 and VISTA

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of CA-170, a first-in-class, orally available small molecule immune checkpoint inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the preclinical and clinical journey of CA-170, including its therapeutic rationale, experimental validation, and clinical evaluation in oncology.

Introduction: The Rationale for a Small Molecule Immune Checkpoint Inhibitor

The advent of immune checkpoint inhibitors, primarily monoclonal antibodies targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment.[1] However, these antibody-based therapies have limitations, including intravenous administration, long in vivo half-life that can contribute to immune-related adverse events (irAEs), and high production costs.[1] This created a compelling need for orally bioavailable small molecule inhibitors that could offer improved dosing flexibility, better management of irAEs due to shorter pharmacokinetic exposure, and the potential to target multiple checkpoint pathways.[2]

CA-170 emerged from this landscape as an investigational new drug developed by Aurigene Discovery Technologies.[2][3] It is designed to selectively and dually target two key negative regulators of T-cell activation: Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[2][3] By inhibiting these pathways, CA-170 aims to restore the immune system's ability to recognize and eliminate tumor cells.[3]

Mechanism of Action: Dual Inhibition of PD-L1 and VISTA Signaling

CA-170 is proposed to exert its anti-tumor effects by blocking two distinct and non-redundant immune checkpoint pathways.[4]

The PD-1/PD-L1 Pathway

The interaction between PD-1 on activated T-cells and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell-mediated anti-tumor immunity.[2] CA-170 is designed to disrupt this interaction, thereby unleashing the cytotoxic potential of T-cells against cancer cells.[5]

The VISTA Pathway

VISTA (V-domain Ig Suppressor of T-cell Activation) is another critical negative checkpoint regulator that can independently suppress T-cell responses.[4][6] VISTA is expressed on both immune cells (myeloid and T-cells) and some tumor cells.[4][6] Preclinical studies have suggested that dual blockade of the PD-1/PD-L1 and VISTA pathways can be synergistic in enhancing anti-tumor immunity.[4]

A point of contention has arisen from independent research suggesting that CA-170 may not directly bind to PD-L1, as demonstrated by NMR and HTRF assays.[7] The developing company, however, has presented evidence of CA-170 binding to PD-L1 in a cellular context, proposing a mechanism involving the formation of a defective ternary complex.[8]

Below is a diagram illustrating the proposed dual mechanism of action of CA-170.

References

- 1. curis.com [curis.com]

- 2. curis.com [curis.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. curis.com [curis.com]

- 5. curis.com [curis.com]

- 6. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CA-170 in Reinvigorating T-Cell Immunity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule designed to modulate the immune system's response to cancer by targeting key inhibitory checkpoint pathways. This technical guide provides an in-depth analysis of CA-170's mechanism of action, focusing on its role in T-cell activation and proliferation. By antagonizing the Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig Suppressor of T-cell Activation (VISTA) pathways, CA-170 aims to restore and enhance anti-tumor immunity.[1][2] This document summarizes preclinical and clinical findings, details experimental methodologies, and presents signaling pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action: Dual Antagonism of PD-L1 and VISTA

CA-170 functions as a dual antagonist of the PD-1/PD-L1 and VISTA pathways, which are critical negative regulators of T-cell function.[1][3] Tumors often exploit these pathways to evade immune surveillance. By blocking these inhibitory signals, CA-170 promotes the activation and proliferation of T-cells, leading to an enhanced anti-tumor response.[1][4]

A notable point of discussion in the scientific literature is the precise mechanism of CA-170's interaction with PD-L1. While initial reports suggested direct binding and disruption of the PD-1/PD-L1 complex, subsequent biophysical studies have indicated that CA-170 may not directly bind to PD-L1.[5] An alternative proposed mechanism is the formation of a defective ternary complex, which still results in the blockade of PD-L1 signaling.[6][7] Regardless of the exact binding mode, functional assays consistently demonstrate CA-170's ability to rescue T-cell function from PD-L1-mediated suppression.[6][8]

PD-L1 Signaling Pathway

The interaction between PD-1 on activated T-cells and its ligand, PD-L1, on tumor cells or antigen-presenting cells (APCs), delivers an inhibitory signal to the T-cell. This signaling cascade, primarily through the recruitment of the phosphatase SHP-2, dampens T-cell receptor (TCR) signaling, leading to reduced cytokine production, proliferation, and cytotoxic activity. CA-170 functionally blocks this inhibitory signal, thereby restoring T-cell effector functions.

VISTA Signaling Pathway

VISTA is another critical immune checkpoint that can function as both a ligand and a receptor, primarily expressed on hematopoietic cells.[9] When expressed on APCs, VISTA can engage an inhibitory receptor on T-cells, leading to suppressed proliferation and cytokine production. As a receptor on T-cells, it can also transmit inhibitory signals. CA-170's antagonism of the VISTA pathway provides a distinct and non-redundant mechanism for enhancing anti-tumor immunity.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. curis.com [curis.com]

- 9. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of CA-170 for Immune Checkpoint Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of CA-170, a first-in-class, orally bioavailable small molecule antagonist designed to target the immune checkpoint regulators Programmed Death Ligand-1 (PD-L1), Programmed Death Ligand-2 (PD-L2), and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] This document details the functional selectivity of CA-170, the experimental methodologies used for its characterization, and the current understanding of its mechanism of action.

Selectivity and Functional Activity Profile

CA-170 is an immune checkpoint inhibitor that has been shown in preclinical studies to selectively target the PD-1 and VISTA pathways.[4] Its primary targets are PD-L1, PD-L2, and VISTA.[2] Functional assays demonstrate that CA-170 can potently rescue the proliferation and effector functions of T cells that are suppressed by these specific checkpoint proteins.[4][5]

A key aspect of its profile is its selectivity over other immune checkpoint pathways within the B7 receptor/ligand family, such as CTLA-4.[4] Preclinical ex vivo experiments have shown that CA-170 can induce the effective proliferation of T cells and the production of Interferon-gamma (IFN-γ), a key marker of T cell activation, in cells specifically suppressed by PD-L1 or VISTA.[6]

Data Presentation: Functional Selectivity

While specific binding affinity values (K_i, K_d) for CA-170 are not consistently reported in publicly available literature, its functional activity and selectivity have been characterized in various cell-based assays. A notable study using Nuclear Magnetic Resonance (NMR) and Homogeneous Time-Resolved Fluorescence (HTRF) assays reported no direct binding between CA-170 and PD-L1, suggesting a potential IC50 value above 5-10 mM in that particular biophysical assay.[7] This has led to a scientific debate regarding its precise mechanism of action. Another proposed mechanism suggests that CA-170 may function by promoting the formation of a defective ternary complex between PD-1 and PD-L1, thereby blocking downstream signaling without preventing the initial protein-protein assembly.[4][8]

The table below summarizes the observed functional outcomes for CA-170 against its intended targets and key non-targets.

| Target Checkpoint | Assay System | Key Functional Outcome | Reference |

| PD-L1 | Human PBMCs stimulated with anti-CD3/anti-CD28, inhibited by recombinant PD-L1 | Potent rescue of IFN-γ release | [4] |

| PD-L2 | Human PBMCs stimulated with anti-CD3/anti-CD28, inhibited by recombinant PD-L2 | Potent rescue of IFN-γ release | [4] |

| VISTA | Human PBMCs stimulated with anti-CD3/anti-CD28, inhibited by recombinant VISTA | Potent rescue of IFN-γ release | [4][5] |

| CTLA-4 | Jurkat cells stimulated with PHA, inhibited by recombinant hCTLA-4 | No rescue of IL-2 secretion | [4] |

Signaling Pathways and Experimental Workflows

Immune Checkpoint Signaling and CA-170 Inhibition

The diagram below illustrates the inhibitory signaling pathways of PD-L1 and VISTA at the immune synapse and the proposed points of intervention for CA-170.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for characterizing the selectivity of an immune checkpoint inhibitor like CA-170.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to evaluate the functional selectivity of CA-170.

T-Cell Function Rescue Assay (PBMC)

This assay is crucial for demonstrating that a compound can restore T-cell function in the presence of specific immune checkpoint-mediated inhibition.

-

Objective: To measure the ability of CA-170 to rescue IFN-γ production from human T cells inhibited by recombinant PD-L1, PD-L2, or VISTA.

-

Methodology:

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.

-

Stimulation & Inhibition: PBMCs are seeded in 96-well plates and stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells. Concurrently, recombinant human PD-L1, PD-L2, or VISTA protein is added to the culture to induce inhibition of T-cell activation.

-

Compound Treatment: A dose-response curve of CA-170 is prepared and added to the appropriate wells. Control wells include "uninhibited" (stimulation only) and "inhibited" (stimulation + checkpoint protein, no CA-170).

-

Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a CO2 incubator to allow for T-cell response.[9]

-

Readout: After incubation, the supernatant is collected from each well. The concentration of IFN-γ is quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: The percentage of rescue of IFN-γ release is calculated relative to the uninhibited and inhibited controls. An EC50 value can be determined from the dose-response curve.

-

CTLA-4 Selectivity Assay (Jurkat T-Cell)

This assay is used to confirm that CA-170 does not act on the CTLA-4 pathway, thereby demonstrating its selectivity.

-

Objective: To determine if CA-170 can rescue IL-2 secretion in a Jurkat T-cell model where activation is inhibited by the CTLA-4 pathway.

-

Methodology:

-

Cell Culture: Jurkat cells, an immortalized human T-lymphocyte cell line that produces Interleukin-2 (IL-2) upon activation, are co-cultured with Raji cells (an antigen-presenting B-cell line) that express CD80/CD86, the ligands for CTLA-4.[10][11]

-

Stimulation & Inhibition: T-cell activation is induced using an anti-CD3 agonist antibody or phytohemagglutinin (PHA).[4][8] Inhibition is achieved by adding a recombinant human CTLA-4-Ig fusion protein, which binds to CD80/CD86 and delivers a potent inhibitory signal.[4]

-

Compound Treatment: Serial dilutions of CA-170 are added to the co-culture. A known CTLA-4 blocking antibody is used as a positive control.

-

Incubation: The co-culture is incubated for approximately 20-24 hours to allow for IL-2 production.[8]

-

Readout: The amount of IL-2 secreted into the supernatant is measured by ELISA. Alternatively, an engineered Jurkat cell line containing an IL-2 promoter-driven luciferase reporter can be used, with luminescence as the readout.[8][10]

-

Analysis: The results will show if CA-170 can reverse the CTLA-4-mediated inhibition of IL-2 secretion. Preclinical data indicates it does not, confirming its selectivity.[4]

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a high-throughput biophysical assay used to quantify protein-protein interactions, such as that between PD-1 and PD-L1, and to screen for inhibitors.[12][13]

-

Objective: To measure the direct inhibition of the PD-1 and PD-L1 protein interaction by a test compound in a biochemical, cell-free system.

-

Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., ULight™ dye or Dy647).[12][13] One checkpoint protein (e.g., His-tagged PD-L1) is labeled with an antibody conjugated to the donor, while the other protein (e.g., biotinylated PD-1) is bound by streptavidin conjugated to the acceptor. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation of the donor. An inhibitor that disrupts this interaction will reduce the FRET signal.

-

Methodology:

-

Reagent Preparation: Recombinant tagged PD-1 and PD-L1 proteins, donor- and acceptor-conjugated detection reagents, and serial dilutions of the test compound (like CA-170) are prepared in an appropriate assay buffer.[1][12]

-

Assay Plate Setup: The test compound, PD-1 protein, and PD-L1 protein are added sequentially to the wells of a microplate.

-

Incubation: The mixture is incubated for a set period (e.g., 1-2 hours) at room temperature to allow the binding reaction to reach equilibrium.[1][13]

-

Detection: The TR-FRET signal is read on a compatible plate reader, which excites the donor and measures emission from both the donor and the acceptor after a time delay to reduce background fluorescence.

-

Analysis: The ratio of acceptor to donor emission is calculated. The percentage of inhibition is plotted against compound concentration to determine an IC50 value. As noted, one study found CA-170 to be inactive in this assay format.[7]

-

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. agilent.com [agilent.com]

- 3. Ca-170 | C12H20N6O7 | CID 126843231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. VISTA and PD-L1 synergistically predict poor prognosis in patients with extranodal natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. curis.com [curis.com]

- 7. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Laboratory evaluation for T-cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. invivogen.com [invivogen.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. benchchem.com [benchchem.com]

The Pharmacodynamics of Oral CA-170: A Dual VISTA and PD-L1 Checkpoint Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule designed to dually target the immune checkpoint proteins V-domain Ig suppressor of T-cell activation (VISTA) and Programmed Death-Ligand 1 (PD-L1).[1][2] By inhibiting these two key negative regulators of T-cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of CA-170, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the relevant biological pathways.

Mechanism of Action

CA-170 is designed to abrogate the suppression of T-lymphocyte immune responses mediated by PD-L1 and VISTA.[1] This leads to enhanced cytotoxic T-cell proliferation and activation, increased cytokine production, and ultimately, the inhibition of tumor cell growth.[1] Preclinical studies have suggested that the dual blockade of both VISTA and PD-L1 pathways can be synergistic, leading to enhanced anti-tumor activity compared to targeting either pathway alone.[3][4]

A point of contention in the scientific community is the direct binding of CA-170 to PD-L1. While initially described as a direct inhibitor, some studies utilizing biophysical assays such as Nuclear Magnetic Resonance (NMR) and Homogeneous Time-Resolved Fluorescence (HTRF) have reported no direct binding between CA-170 and human PD-L1.[5][6] The developers of CA-170, however, propose a mechanism involving the formation of a defective ternary complex.[7][8][9] Their research suggests that in a cellular context, CA-170 binds to PD-L1 without preventing the formation of the PD-1:PD-L1 complex, thereby blocking downstream signaling.[7][8][9]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical and clinical studies on CA-170.

Table 1: Preclinical In Vitro Functional Activity of CA-170 [10]

| Assay | Target | Metric | Result |

| T-cell Proliferation Rescue | PD-L1 | EC50 | 14 nM |

| T-cell Proliferation Rescue | PD-L2 | EC50 | 25 nM |

| T-cell Proliferation Rescue | VISTA | EC50 | 2.0 nM |

| IFN-γ Secretion Rescue | PD-L1 | EC50 | 1.1 nM |

| IFN-γ Secretion Rescue | VISTA | EC50 | 0.6 nM |

Table 2: Preclinical In Vivo Pharmacodynamic Effects of CA-170 in B16/F1 Tumor-Bearing Mice [9]

| Biomarker | Treatment Group (100 mg/kg) | Fold Increase vs. Vehicle |

| Peripheral Blood CD8+ CD69+ T-cells | CA-170 | ~2.5 |

| Peripheral Blood CD4+ CD69+ T-cells | CA-170 | ~2.0 |

| Tumor Infiltrating CD8+ CD69+ T-cells | CA-170 | ~2.0 |

| Tumor Infiltrating CD4+ CD69+ T-cells | CA-170 | ~1.8 |

Table 3: Clinical Pharmacodynamic Effects of CA-170 in Peripheral Blood (Phase 1 Study) [11]

| Biomarker (Activation Marker) | Finding |

| T-cell Activation Markers (e.g., CD69, CD134, Granzyme B) | ≥1.5-fold increase in at least one marker in 29 out of 38 patients. |

| IFN-γ and IFN-γ induced genes | Upregulation of at least one IFN-γ related gene in 7 out of 9 paired tumor biopsies. |

Experimental Protocols

T-Cell Activation and Proliferation Rescue Assay

This assay evaluates the ability of CA-170 to rescue T-cell proliferation that is suppressed by PD-L1, PD-L2, or VISTA.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

-

Stimulation and Inhibition: T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation. Recombinant PD-L1, PD-L2, or VISTA protein is added to the culture to inhibit this proliferation.

-

Treatment: CA-170 is added to the culture at various concentrations.

-

Proliferation Measurement: T-cell proliferation is measured after a set incubation period (e.g., 72 hours) using methods such as [3H]-thymidine incorporation or a cell proliferation dye (e.g., CFSE).

-

Data Analysis: The concentration of CA-170 that results in a 50% rescue of T-cell proliferation (EC50) is calculated.

Cytokine Release Assay

This assay measures the ability of CA-170 to restore cytokine production from T-cells that is inhibited by immune checkpoint proteins.[9]

-

Cell Culture and Stimulation: Similar to the proliferation assay, human PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of recombinant PD-L1 or VISTA.

-

Treatment: CA-170 is added at a range of concentrations.

-

Supernatant Collection: After an appropriate incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of cytokines, particularly Interferon-gamma (IFN-γ), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.[9][12]

-

Data Analysis: The EC50 value for the rescue of IFN-γ secretion is determined.

Signaling Pathways and Experimental Workflows

CA-170 Mechanism of Action on the PD-1/PD-L1 Axis

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. curis.com [curis.com]

- 4. ascopubs.org [ascopubs.org]

- 5. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biocompare.com [biocompare.com]

- 11. curis.com [curis.com]

- 12. Cytokine analysis - ELISA / CBA [sanquin.org]

In-Depth Technical Guide: In Vivo and In Vitro Studies of CA-170

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule designed to dually target the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] Developed by Aurigene Discovery Technologies and Curis, Inc., CA-170 represents a novel approach in cancer immunotherapy, aiming to overcome the limitations of antibody-based therapies by offering a convenient oral administration route and potentially a differentiated safety profile.[4][5][6][7] This technical guide provides a comprehensive overview of the preclinical in vivo and in vitro studies that have characterized the activity and mechanism of action of CA-170.

Mechanism of Action

CA-170 is proposed to function by antagonizing the immunosuppressive signaling of both the PD-1/PD-L1 and VISTA pathways.[1][3] While initial reports suggested direct binding to PD-L1, further studies have indicated a more complex mechanism. It is now believed that CA-170 induces the formation of a defective ternary complex with PD-1 and PD-L1, which blocks downstream signaling without physically preventing the interaction of the two proteins.[8][9] This unique mode of action, coupled with the inhibition of the VISTA pathway, leads to the reactivation of exhausted T-cells, enhancement of T-cell proliferation, and increased production of effector cytokines such as Interferon-gamma (IFN-γ).[1][2]

Data Presentation

In Vitro Efficacy

While specific IC50 and EC50 values from publicly available literature are limited, preclinical studies have consistently demonstrated the potent in vitro activity of CA-170. The tables below summarize the reported functional outcomes.

| Assay Type | Cell Type | Outcome | Reference |

| T-Cell Proliferation Assay | Human PBMCs, Mouse Splenocytes | Dose-dependent rescue of T-cell proliferation in the presence of PD-L1 or VISTA. | [10][11] |

| IFN-γ Secretion Assay | Human PBMCs, Mouse Splenocytes | Dose-dependent rescue of IFN-γ secretion in the presence of PD-L1 or VISTA. | [1][10][11] |

In Vivo Efficacy

CA-170 has demonstrated significant anti-tumor efficacy in various syngeneic mouse tumor models.

| Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| MC38 Colon Adenocarcinoma | C57BL/6 | 10 mg/kg/day, oral | 43% | [12] |

| CT26 Colon Carcinoma | BALB/c | 10 mg/kg/day, oral | 43% | [12] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in mice and monkeys to evaluate the absorption, distribution, metabolism, and excretion of CA-170.

| Species | Administration | Bioavailability | Half-life (t½) | Cmax | Tmax | AUC | Reference |

| Mouse | Oral | ~40% | ~0.5 hours | Data not available | Data not available | Data not available | [2] |

| Cynomolgus Monkey | Oral | <10% | 3.25-4.0 hours | Data not available | Data not available | Data not available | [2] |

Experimental Protocols

In Vitro Assays

1. T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of CA-170 to rescue T-cell proliferation from PD-L1 or VISTA-mediated suppression.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors or splenocytes from mice using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) dye at a final concentration of 5 µM.

-

Co-culture: CFSE-labeled T-cells are co-cultured with antigen-presenting cells (APCs) and a stimulating agent (e.g., anti-CD3/CD28 antibodies or a specific antigen). Recombinant PD-L1 or VISTA protein is added to suppress T-cell proliferation.

-

Treatment: CA-170 is added to the co-culture at various concentrations.

-

Incubation: The cells are incubated for 4-6 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: T-cell proliferation is assessed by flow cytometry, measuring the dilution of CFSE fluorescence in daughter cells. The percentage of proliferating cells in the presence of CA-170 is compared to the suppressed control.[13][14][15][16][17]

2. IFN-γ Secretion Assay (ELISpot)

This assay quantifies the number of IFN-γ-secreting T-cells following treatment with CA-170.

-

Plate Coating: An ELISpot plate is coated with an anti-IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: PBMCs or splenocytes are plated in the antibody-coated wells in the presence of a stimulating agent and recombinant PD-L1 or VISTA.

-

Treatment: CA-170 is added at varying concentrations.

-

Incubation: The plate is incubated for 18-48 hours at 37°C in a 5% CO2 incubator.

-

Detection: The cells are removed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

-

Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ-secreting cell.

-

Analysis: The spots are counted using an ELISpot reader.[18][19][20][21]

In Vivo Studies

1. Syngeneic Mouse Tumor Models

These studies evaluate the anti-tumor efficacy of CA-170 in immunocompetent mice.

-

Animal Models: Female C57BL/6 or BALB/c mice (6-8 weeks old) are used for the MC38 and CT26 tumor models, respectively.

-

Tumor Cell Implantation: 1 x 10^6 MC38 or 0.5 x 10^5 CT26 cells are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors are palpable, mice are randomized into treatment and vehicle control groups. CA-170 is administered orally once daily at the specified dose.

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.[12]

Mandatory Visualization

Caption: CA-170 signaling pathway targeting PD-L1 and VISTA.

Caption: Workflow for in vitro T-cell proliferation assay.

Caption: Workflow for in vivo syngeneic tumor model studies.

References

- 1. curis.com [curis.com]

- 2. curis.com [curis.com]

- 3. curis.com [curis.com]

- 4. Curis Announces Dosing Of First Patient In A Phase 1 Trial Of CA-170 The First Oral Small Molecule Drug Candidate To Target And Inhibit Immune Checkpoints [clinicalleader.com]

- 5. biospectrumasia.com [biospectrumasia.com]

- 6. Curis and Aurigene Announce Amendment of Collaboration for the Development and Commercialization of CA-170 - Aurigene [aurigene.com]

- 7. Curis and Aurigene Announce Amendment of Collaboration for the Development and Commercialization of CA-170 [prnewswire.com]

- 8. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 11. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PD-1 Blockade Promotes Emerging Checkpoint Inhibitors in Enhancing T Cell Responses to Allogeneic Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mucosalimmunology.ch [mucosalimmunology.ch]

- 15. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]

- 17. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. utcd.org.tr [utcd.org.tr]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. eaglebio.com [eaglebio.com]

Methodological & Application

Designing Preclinical Animal Studies for the Oral Immune Checkpoint Inhibitor CA-170: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule inhibitor that dually targets the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3] By inhibiting these two key negative regulators of T-cell activation, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[3] Preclinical studies have demonstrated its anti-tumor efficacy in various syngeneic mouse models, making it a promising candidate for cancer immunotherapy.[1][2] These application notes provide detailed protocols for designing and conducting in vivo animal studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of orally administered CA-170.

Mechanism of Action: Dual Inhibition of PD-L1 and VISTA

CA-170's unique mechanism involves the simultaneous blockade of two distinct immune checkpoint pathways that suppress T-cell activity. PD-L1, expressed on tumor cells and other immune cells, interacts with its receptor PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion. VISTA, also a negative checkpoint regulator, is highly expressed on myeloid cells and T-cells and contributes to an immunosuppressive tumor microenvironment.[4][5] By targeting both pathways, CA-170 is designed to produce a more robust and durable anti-tumor immune response compared to single-pathway inhibition.[6][7]

References

- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]

- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CA-170 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is an orally bioavailable small molecule that acts as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2][3][4] By inhibiting these two key negative regulators of T-cell function, CA-170 aims to enhance anti-tumor immunity.[3][5] Preclinical studies in various mouse models have demonstrated its potential as a cancer therapeutic, both as a monotherapy and in combination with other agents.[1][6][7] These notes provide a summary of the recommended dosages and detailed protocols for the in vivo evaluation of CA-170 in mouse models based on published preclinical data.

Data Presentation: CA-170 Dosage and Efficacy in Mouse Models

The following table summarizes the key quantitative data from preclinical studies of CA-170 in various mouse tumor models.

| Mouse Model | Cancer Type | CA-170 Dosage | Administration Route | Dosing Schedule | Duration | Efficacy | Combination Agents |

| MC38 | Colon Carcinoma | 10 mg/kg/day | Oral | Daily | 14 days | 43% Tumor Growth Inhibition (TGI) | N/A |

| B16F10 | Melanoma (Metastasis) | 10 mg/kg/day | Oral | Daily | 14 days | 73% reduction in metastatic nodules | N/A |

| CT26 | Colon Carcinoma | 10 mg/kg/day | Oral | Daily | 12 days | 43% TGI (monotherapy), 68% TGI (combination) | Docetaxel (10 mg/kg) |

| CT26 | Colon Carcinoma | 3 or 10 mg/kg/day | Oral | Daily | Not Specified | Significant survival advantage | Cyclophosphamide (100 mg/kg) |

| B16/F1 | Melanoma | 10 or 100 mg/kg | Oral | Not Specified | 18 days | 23% TGI (10 mg/kg), 41% TGI (100 mg/kg) | N/A |

Signaling Pathway of CA-170

CA-170 functions by targeting two distinct immune checkpoint pathways that suppress T-cell activity. It blocks the interaction of PD-L1 and PD-L2 with their receptor PD-1 on T-cells, and it also inhibits the VISTA pathway. This dual inhibition is intended to produce a more robust anti-tumor immune response compared to targeting either pathway alone.[3][5]

References

- 1. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. curis.com [curis.com]

- 4. selleckchem.com [selleckchem.com]

- 5. curis.com [curis.com]

- 6. researchgate.net [researchgate.net]

- 7. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Stock Solutions of CA-170: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of CA-170, an orally available small molecule inhibitor of the immune checkpoint proteins V-domain Ig suppressor of T-cell activation (VISTA) and Programmed Death-Ligand 1 (PD-L1).[1][2] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in downstream experiments.

CA-170: Key Properties

CA-170 is a first-in-class dual antagonist of VISTA and PD-L1, which are negative checkpoint regulators of immune activation.[1] It has demonstrated the ability to enhance the proliferation of T lymphocytes inhibited by PD-L1, PD-L2, and VISTA in a dose-dependent manner and has shown anti-tumor effects in preclinical models.[1][3]

Quantitative Data Summary

For ease of reference, the key quantitative data for CA-170 are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 360.32 g/mol | [2][4][5][6] |

| CAS Number | 1673534-76-3 | [2][4][5] |

| Molecular Formula | C₁₂H₂₀N₆O₇ | [2][4] |

| Solubility in DMSO | 28.5 mg/mL to 72 mg/mL | [5][6][7][8] |

| Appearance | Solid Powder | [1] |

Experimental Protocol: Preparation of a 10 mM CA-170 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of CA-170 in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for many in vitro experiments.

Materials:

-

CA-170 powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene (B1209903) or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparation:

-

Ensure the analytical balance is calibrated and level.

-

Place a sterile, empty vial on the balance and tare to zero.

-

-

Weighing CA-170:

-

Carefully weigh the desired amount of CA-170 powder into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution:

-

Calculation:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 360.32 g/mol x 1000 mg/g

-

Mass (mg) = 3.6032 mg

-

-

-

-

Dissolution:

-

Add the calculated volume of DMSO to the vial containing the CA-170 powder. For the example above, add 1 mL of DMSO.

-

Cap the vial securely.

-

Vortex the solution until the CA-170 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution, as some sources suggest ultrasonic and warming may be needed.[8]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

For short-term storage, 4°C is acceptable for a limited time.[1]

-

Storage Recommendations:

| Condition | Duration | Source |

| Solid Powder at -20°C | Up to 3 years | [5][6][7] |

| Solid Powder at 4°C | Up to 2 years | [5][8] |

| In Solvent at -80°C | 6 months to 1 year | [1][5][7] |

| In Solvent at -20°C | 1 to 6 months | [1][5][7] |

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of a CA-170 stock solution.

Caption: A flowchart outlining the key steps for preparing a CA-170 stock solution.

Signaling Pathway of CA-170

CA-170 is designed to inhibit the PD-L1 and VISTA immune checkpoint pathways. By blocking these interactions, CA-170 aims to restore T-cell activation and enhance the anti-tumor immune response.

Caption: The inhibitory action of CA-170 on the PD-L1 and VISTA signaling pathways.

References

- 1. CA-170 (CA170) | VISTA/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. CA-170 - Wikipedia [en.wikipedia.org]

- 3. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ca-170 | C12H20N6O7 | CID 126843231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for CA-170 in Syngeneic Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is an orally bioavailable small molecule inhibitor targeting the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig suppressor of T cell activation (VISTA).[1][2][3] By blocking these negative regulators of T cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2][3] Preclinical studies in various syngeneic tumor models have demonstrated the anti-tumor efficacy of CA-170, both as a monotherapy and in combination with other cancer treatments.[1][4] These application notes provide a summary of the key findings and detailed protocols for the use of CA-170 in common syngeneic mouse models.

Mechanism of Action

CA-170 is believed to function by inducing the formation of a defective ternary complex with PD-L1, which blocks its signaling without preventing the assembly of the PD-1:PD-L1 complex.[1][4] This action rescues the proliferation and effector functions of T cells that are inhibited by PD-L1, PD-L2, and VISTA.[1][4][5] In preclinical models, oral administration of CA-170 has been shown to increase the proliferation and activation of tumor-infiltrating T cells.[1][4]

Data Summary from Syngeneic Tumor Models

The anti-tumor activity of CA-170 has been evaluated in several immunocompetent mouse tumor models. The following tables summarize the quantitative data from these studies.

Table 1: Single-Agent Anti-Tumor Efficacy of CA-170

| Syngeneic Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | p-value |

| MC38 Colon Adenocarcinoma | C57BL/6 | CA-170 (10 mg/kg) | Oral, daily for 14 days | 43% | < 0.01 |

| MC38 Colon Adenocarcinoma | C57BL/6 | anti-PD-1 antibody (100 µ g/animal ) | Subcutaneous, weekly | 36% | < 0.05 |

| B16F10 Melanoma (Metastasis) | C57BL/6 | CA-170 (10 mg/kg) | Oral, daily for 14 days | 73% reduction in metastatic nodules | < 0.01 |

| CT26 Colon Carcinoma | BALB/c | CA-170 (10 mg/kg) | Oral, daily for 12 days | 43% | Not specified |

Table 2: Combination Therapy Anti-Tumor Efficacy of CA-170 in CT26 Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | p-value |

| Docetaxel (10 mg/kg) | Not specified, for 12 days | 43% | < 0.05 |

| CA-170 (10 mg/kg) + Docetaxel (10 mg/kg) | Not specified, for 12 days | 68% | < 0.05 |

| Cyclophosphamide (CTX) (100 mg/kg) | Single dose | Not specified | Not applicable |

| CA-170 (3 mg/kg) + CTX (100 mg/kg) | Oral, daily + single CTX dose | Survival advantage | < 0.01 |

| CA-170 (10 mg/kg) + CTX (100 mg/kg) | Oral, daily + single CTX dose | Survival advantage | < 0.001 |

| anti-PD-1 antibody + CTX (100 mg/kg) | Subcutaneous, weekly + single CTX dose | Survival advantage | < 0.001 |

Table 3: Immune Cell Activation by CA-170 in Syngeneic Models

| Syngeneic Model | Treatment | Immune Cell Population | Activation Marker | Fold Increase vs. Vehicle |

| CT26 | CA-170 (10 mg/kg, 5 days) | CD8+ T cells | Ki67 | Significant increase |

| CT26 | CA-170 (10 mg/kg, 5 days) | CD8+ T cells | OX-40 | Significant increase |

| CT26 | CA-170 (10 mg/kg, 5 days) | CD4+ T cells | Ki67 | Significant increase |

| CT26 | CA-170 (10 mg/kg, 5 days) | CD4+ T cells | OX-40 | Significant increase |

| MC38 | CA-170 (3 mg/kg, 7 days) | Blood CD8+ T cells | Granzyme B | Significant increase |

| MC38 | CA-170 (3 mg/kg, 7 days) | Tumor CD8+ T cells | Granzyme B | Significant increase |

| MC38 | CA-170 (3 mg/kg, 7 days) | Blood CD8+ T cells | IFN-γ | Significant increase |

| MC38 | CA-170 (3 mg/kg, 7 days) | Tumor CD8+ T cells | IFN-γ | Significant increase |

Experimental Protocols

Cell Line Culture

MC38 (Murine Colon Adenocarcinoma)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, and 1X non-essential amino acids.

-

Culture Conditions: 37°C, 5% CO2.

-

Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:5 to 1:10 ratio.

CT26 (Murine Colon Carcinoma)

-

Culture Medium: RPMI-1640 Medium supplemented with 10% FBS.

-

Culture Conditions: 37°C, 5% CO2.

-

Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at an appropriate ratio.

B16F10 (Murine Melanoma)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.

-

Culture Conditions: 37°C, 5% CO2.

-

Subculturing: Passage at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:2 to 1:4 ratio.

In Vivo Syngeneic Tumor Model Studies

1. Subcutaneous Tumor Implantation (MC38 and CT26 Models)

- Harvest cultured tumor cells during the exponential growth phase.

- Wash the cells with sterile PBS and resuspend in PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 5 x 10^6 cells/mL.

- Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of the appropriate mouse strain (C57BL/6 for MC38, BALB/c for CT26).

- Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

- Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).

2. Metastatic Tumor Model (B16F10 Model)

- Harvest and prepare B16F10 cells as described above.

- Inject 1 x 10^5 to 2 x 10^5 cells in 100-200 µL of sterile PBS via the tail vein of C57BL/6 mice.

- Initiate treatment as per the study design (e.g., one day post-injection).

- At the end of the study (e.g., 14-21 days), euthanize the mice and harvest the lungs.

- Quantify metastatic nodules by counting the black pigmented foci on the lung surface.

3. Drug Administration

- CA-170: Prepare a fresh formulation daily. Administer orally (p.o.) via gavage at the desired concentration (e.g., 3 or 10 mg/kg) in a suitable vehicle.

- Control Antibodies (e.g., anti-PD-1): Administer subcutaneously (s.c.) or intraperitoneally (i.p.) at the specified dose (e.g., 100 µ g/animal ) and schedule (e.g., weekly).

- Combination Agents (e.g., Docetaxel, Cyclophosphamide): Administer via the appropriate route (e.g., i.p.) at the specified dose and schedule.

Isolation of Tumor-Infiltrating Lymphocytes (TILs) and Flow Cytometry

1. Tumor Digestion

- Excise tumors from euthanized mice and mince into small pieces.

- Digest the tumor fragments in a solution containing collagenase (e.g., Collagenase D) and DNase I in a suitable buffer (e.g., RPMI 1640) at 37°C for 30-60 minutes with agitation.

- Filter the resulting cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

- Lyse red blood cells using an ACK lysis buffer.

- Wash the cells with PBS or FACS buffer (PBS with 2% FBS).

2. Flow Cytometry Staining

- Count the viable cells and adjust the concentration to 1-2 x 10^6 cells per sample.

- Block Fc receptors with an anti-CD16/32 antibody.

- Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, OX-40).

- For intracellular staining (e.g., Ki67, Granzyme B, IFN-γ), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.

- Stain for intracellular markers with the appropriate antibodies.

- Wash the cells and resuspend in FACS buffer for analysis on a flow cytometer.

Visualizations

Caption: CA-170 blocks the inhibitory signals from PD-L1/L2 and VISTA.

Caption: Workflow for in vivo efficacy studies of CA-170.

Caption: CA-170's mechanism leading to anti-tumor effects.

References

Assessing T-cell Activation with CA-170 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is an orally bioavailable small molecule designed to antagonize the immune checkpoint regulatory proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] These checkpoints are crucial in suppressing T-cell function, and their blockade is a key strategy in cancer immunotherapy.[1][2] Preclinical studies have suggested that CA-170 can restore T-cell proliferation and effector functions that are inhibited by PD-L1 and VISTA.[2][3] This document provides detailed protocols for assessing the impact of CA-170 on T-cell activation, a critical step in evaluating its therapeutic potential. The methodologies outlined here are essential for researchers and professionals involved in the development of novel immunotherapies.

Mechanism of Action: CA-170 Signaling Pathway

CA-170 is designed to interfere with the inhibitory signaling cascades initiated by the PD-1/PD-L1 and VISTA pathways. By blocking these interactions, CA-170 aims to reactivate exhausted T-cells within the tumor microenvironment, leading to enhanced anti-tumor immunity.[4] This includes increased T-cell proliferation, cytokine production (such as Interferon-gamma, IFN-γ), and cytotoxic activity against cancer cells.[1][2]

Caption: CA-170 inhibits PD-L1 and VISTA, blocking T-cell inhibitory signals.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the anticipated quantitative data from experiments assessing T-cell activation following CA-170 treatment. These are representative tables and actual results may vary.

Table 1: T-cell Proliferation

| Treatment Group | Concentration (µM) | Proliferation Index (CFSE Assay) |

| Unstimulated Control | - | 1.0 ± 0.2 |

| Stimulated Control (αCD3/αCD28) | - | 8.5 ± 1.1 |

| CA-170 | 0.1 | 9.2 ± 1.3 |

| CA-170 | 1.0 | 12.5 ± 1.8 |

| CA-170 | 10.0 | 15.1 ± 2.0 |

Table 2: T-cell Activation Marker Expression (Flow Cytometry)

| Treatment Group | Concentration (µM) | % CD69+ of CD8+ T-cells | % CD134+ of CD4+ T-cells |

| Unstimulated Control | - | 2.1 ± 0.5 | 1.8 ± 0.4 |

| Stimulated Control (αCD3/αCD28) | - | 45.3 ± 5.2 | 38.6 ± 4.9 |

| CA-170 | 0.1 | 52.7 ± 6.1 | 44.2 ± 5.5 |

| CA-170 | 1.0 | 68.9 ± 7.3 | 59.8 ± 6.7 |

| CA-170 | 10.0 | 85.4 ± 8.9 | 76.5 ± 8.1 |

Table 3: IFN-γ Secretion (ELISpot Assay)

| Treatment Group | Concentration (µM) | Spot Forming Units (SFU) / 10^6 cells |

| Unstimulated Control | - | 15 ± 5 |

| Stimulated Control (Antigen) | - | 250 ± 35 |

| CA-170 | 0.1 | 310 ± 42 |

| CA-170 | 1.0 | 450 ± 58 |

| CA-170 | 10.0 | 620 ± 75 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro T-cell Proliferation Assay using CFSE

This protocol measures the proliferation of T-cells in response to stimulation in the presence of CA-170.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

-

CA-170 (various concentrations)

-

96-well flat-bottom plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Label PBMCs with CFSE at a final concentration of 1-5 µM for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of complete RPMI-1640 medium.

-

Wash the cells twice with complete medium.

-

Resuspend cells at 1 x 10^6 cells/mL in complete medium.

-

Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash wells with sterile PBS before adding cells.

-

Add 100 µL of CFSE-labeled cells to each well.

-

Add 100 µL of medium containing soluble anti-CD28 antibody (1-2 µg/mL) and the desired concentration of CA-170 or vehicle control.

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Harvest cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Analyze by flow cytometry, gating on the T-cell populations. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Caption: Workflow for assessing T-cell proliferation using CFSE.

Protocol 2: Flow Cytometry for T-cell Activation Markers

This protocol details the measurement of early and late T-cell activation markers.

Materials:

-

PBMCs

-

Complete RPMI-1640 medium

-

Anti-CD3 and Anti-CD28 antibodies

-

CA-170 (various concentrations)

-

Fluorescently-labeled antibodies against: CD3, CD4, CD8, CD69, CD134 (OX40)

-

FACS buffer (PBS with 2% FBS)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs as described previously.

-

Resuspend cells at 2 x 10^6 cells/mL in complete medium.

-

Add 100 µL of cell suspension to each well of a 96-well U-bottom plate.

-

Add 100 µL of medium containing anti-CD3/anti-CD28 antibodies and the desired concentration of CA-170 or vehicle control.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Harvest cells and wash with FACS buffer.

-

Resuspend cells in 50 µL of FACS buffer containing the antibody cocktail for surface markers (CD3, CD4, CD8, CD69, CD134).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

Resuspend cells in 200 µL of FACS buffer for analysis.

-

Acquire data on a flow cytometer. Analyze the percentage of CD69+ and CD134+ cells within the CD4+ and CD8+ T-cell gates.[5]

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following CA-170 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is an orally available, first-in-class small molecule immune checkpoint inhibitor that dually targets Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3][4] In the tumor microenvironment, cancer cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T cell exhaustion and immune evasion.[3] VISTA is another critical negative checkpoint regulator that suppresses T cell function.[2][3] By inhibiting both PD-L1 and VISTA, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[1][5][6]

Flow cytometry is an indispensable tool for elucidating the immunomodulatory effects of drugs like CA-170. It allows for the precise identification, quantification, and characterization of various immune cell subsets within heterogeneous populations, such as peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs). This application note provides a detailed protocol for the flow cytometric analysis of immune cell populations following treatment with CA-170, enabling researchers to assess its pharmacodynamic effects and therapeutic potential.

Mechanism of Action of CA-170

CA-170 functions by blocking the interaction of PD-L1 with its receptor PD-1, and by inhibiting the suppressive function of VISTA. This dual inhibition leads to the reactivation of exhausted T cells, enhances T cell proliferation, and increases the production of effector cytokines such as Interferon-gamma (IFN-γ).[3] Preclinical studies have demonstrated that oral administration of CA-170 leads to increased proliferation and activation of both CD4+ and CD8+ T cells within the tumor microenvironment.[5][6]

Caption: Mechanism of action of CA-170.

Experimental Protocol: Immunophenotyping of Human PBMCs

This protocol details the steps for analyzing changes in major T cell subsets in human peripheral blood mononuclear cells (PBMCs) following in vitro treatment with CA-170.

Materials and Reagents

-

Human PBMCs

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

CA-170 (and appropriate vehicle control, e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

-

Fc Block (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)

-

Live/Dead Fixable Viability Stain

-

Fixation/Permeabilization Buffer (if analyzing intracellular markers)

-

Flow cytometer

Table 1: Recommended Antibody Panel for T Cell Immunophenotyping

| Marker | Fluorochrome | Cellular Target |

| CD45 | BUV395 | All Leukocytes |

| Live/Dead | Zombie Aqua | Dead Cells |

| CD3 | APC-H7 | T Cells |

| CD4 | PE-Cy7 | Helper T Cells |

| CD8 | BV605 | Cytotoxic T Cells |

| CD45RA | FITC | Naive T Cells |

| CCR7 | PE | Naive/Central Memory T Cells |

| Ki-67 | Alexa Fluor 647 | Proliferating Cells |

| Granzyme B | PerCP-eFluor 710 | Cytotoxic Granules |

Experimental Workflow

Caption: Experimental workflow for flow cytometry analysis.

Step-by-Step Protocol

-

Cell Culture and Treatment:

-

Thaw and culture human PBMCs in complete RPMI-1640 medium.

-

Plate cells at a density of 1 x 10^6 cells/mL.

-

Treat cells with the desired concentration of CA-170 or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Staining:

-

Harvest cells and wash with PBS.

-

Resuspend cells in PBS and stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.

-

Wash cells with FACS buffer.

-

Perform Fc block by incubating cells with an Fc receptor blocking antibody for 10 minutes at 4°C.

-

Without washing, add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

For intracellular staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Add the intracellular antibody cocktail (e.g., anti-Ki-67 and anti-Granzyme B) and incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with permeabilization buffer.

-

-

Flow Cytometry Acquisition and Analysis:

-

Resuspend cells in FACS buffer.

-

Acquire data on a properly compensated flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

-

Use a sequential gating strategy to identify cell populations of interest (e.g., Live -> Singlets -> CD45+ -> CD3+ -> CD4+/CD8+).

-

Data Presentation and Expected Results

Treatment with CA-170 is expected to increase the proliferation and activation of T cells. The following tables summarize hypothetical quantitative data based on preclinical findings.

Table 2: Effect of CA-170 on T Cell Proliferation in Tumor-Infiltrating Lymphocytes

| Treatment Group | % Ki-67+ in CD4+ T Cells | % Ki-67+ in CD8+ T Cells |

| Vehicle Control | 5.2 ± 1.1 | 8.7 ± 1.5 |

| CA-170 (10 mg/kg) | 15.8 ± 2.3 | 25.4 ± 3.1 |

Data are presented as mean ± SEM.

Table 3: Effect of CA-170 on Effector Molecule Expression in CD8+ T Cells

| Treatment Group | % Granzyme B+ in CD8+ T Cells | % IFN-γ+ in CD8+ T Cells |

| Vehicle Control | 12.3 ± 2.5 | 7.1 ± 1.8 |

| CA-170 (10 mg/kg) | 35.1 ± 4.2 | 22.9 ± 3.7 |

Data are presented as mean ± SEM.

Table 4: Effect of CA-170 on T Cell Subsets in Tumor Microenvironment

| Treatment Group | % CD4+ of CD45+ Cells | % CD8+ of CD45+ Cells | % Effector Memory CD8+ T Cells |

| Vehicle Control | 10.5 ± 1.9 | 15.2 ± 2.4 | 20.1 ± 3.3 |

| CA-170 (10 mg/kg) | 18.9 ± 2.8 | 28.6 ± 3.9 | 45.7 ± 5.1 |

Data are presented as mean ± SEM.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize flow cytometry for the immunophenotyping of immune cells following treatment with the dual PD-L1 and VISTA inhibitor, CA-170. By following these detailed methodologies, researchers can gain valuable insights into the pharmacodynamic effects of CA-170, contributing to a deeper understanding of its therapeutic potential in cancer immunotherapy.

References

- 1. CA-170 - Wikipedia [en.wikipedia.org]

- 2. curis.com [curis.com]

- 3. curis.com [curis.com]

- 4. selleckchem.com [selleckchem.com]

- 5. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Preclinical Evaluation of CA-170 in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is an orally bioavailable small molecule designed to dually inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] By targeting these two distinct negative regulatory pathways in the tumor microenvironment, CA-170 aims to restore and enhance anti-tumor T-cell responses.[2][3][4] Preclinical studies have demonstrated that CA-170 can promote T-cell proliferation and effector functions, leading to significant anti-tumor efficacy in various syngeneic mouse tumor models, both as a monotherapy and in combination with other anti-cancer agents.[2][3]

This document provides detailed application notes and protocols for the preclinical evaluation of CA-170 in combination with standard-of-care chemotherapeutic agents. The provided methodologies are based on published preclinical studies and are intended to guide researchers in designing and executing robust in vivo experiments to assess the synergistic potential of CA-170 with chemotherapy.

Data Presentation: In Vivo Efficacy of CA-170 Combination Therapy

The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor efficacy of CA-170 in combination with chemotherapy in the CT26 syngeneic mouse model.

Table 1: Efficacy of CA-170 in Combination with Docetaxel (B913) in the CT26 Colon Carcinoma Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value) |

| CA-170 | 10 mg/kg/day, oral | 43% | < 0.05 |

| Docetaxel | 1 mg/kg/day | 44% | < 0.05 |

| Docetaxel | 10 mg/kg/day | 43% | < 0.05 |

| CA-170 + Docetaxel | 10 mg/kg/day (CA-170) + 10 mg/kg/day (Docetaxel) | 68% | < 0.05 |

Data from a study in Balb/c mice bearing CT26 tumors, with treatment administered for 12 days.[4]

Table 2: Efficacy of CA-170 in Combination with Cyclophosphamide (B585) in the CT26 Colon Carcinoma Model

| Treatment Group | Dose and Schedule | Outcome | Statistical Significance (p-value) |

| CA-170 + Cyclophosphamide | 3 mg/kg/day (CA-170, oral) + 100 mg/kg (CTX, single dose) | Statistically significant survival advantage | < 0.001 |

| CA-170 + Cyclophosphamide | 10 mg/kg/day (CA-170, oral) + 100 mg/kg (CTX, single dose) | Statistically significant survival advantage | < 0.001 |

Data from a study in Balb/c mice bearing CT26 tumors.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathway of CA-170 Action

Caption: Dual inhibition of PD-L1 and VISTA by CA-170.

Experimental Workflow for In Vivo Combination Studies

Caption: Workflow for CA-170 and chemotherapy combination studies.

Experimental Protocols

In Vivo Syngeneic Tumor Model (CT26)

Objective: To evaluate the anti-tumor efficacy of CA-170 in combination with chemotherapy in a murine colon carcinoma model.

Materials:

-

Cell Line: CT26 murine colon carcinoma cells.

-

Animals: Female Balb/c mice, 6-8 weeks old.